molecular formula C18H20N2O5S B11471591 [6,6-dimethyl-4-oxo-1-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid

[6,6-dimethyl-4-oxo-1-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid

Cat. No.: B11471591
M. Wt: 376.4 g/mol
InChI Key: CXDMFSGZTWIAEI-UHFFFAOYSA-N
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Description

[6,6-dimethyl-4-oxo-1-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a sulfamoylphenyl group, a tetrahydroindole ring, and an acetic acid moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6,6-dimethyl-4-oxo-1-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tetrahydroindole ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the sulfamoylphenyl group: This step involves the sulfonation of a phenyl ring followed by the attachment to the tetrahydroindole ring.

    Incorporation of the acetic acid moiety: This can be done through an acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

[6,6-dimethyl-4-oxo-1-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The sulfamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced analogs.

Scientific Research Applications

[6,6-dimethyl-4-oxo-1-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development.

    Medicine: Its unique structure could make it useful in the development of new therapeutic agents.

    Industry: The compound could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of [6,6-dimethyl-4-oxo-1-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid involves its interaction with specific molecular targets. The sulfamoyl group may interact with enzymes or receptors, leading to a biological response. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

[6,6-dimethyl-4-oxo-1-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid: can be compared with similar compounds such as:

The uniqueness of This compound

Properties

Molecular Formula

C18H20N2O5S

Molecular Weight

376.4 g/mol

IUPAC Name

2-[6,6-dimethyl-4-oxo-1-(4-sulfamoylphenyl)-5,7-dihydroindol-2-yl]acetic acid

InChI

InChI=1S/C18H20N2O5S/c1-18(2)9-15-14(16(21)10-18)7-12(8-17(22)23)20(15)11-3-5-13(6-4-11)26(19,24)25/h3-7H,8-10H2,1-2H3,(H,22,23)(H2,19,24,25)

InChI Key

CXDMFSGZTWIAEI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=C(N2C3=CC=C(C=C3)S(=O)(=O)N)CC(=O)O)C(=O)C1)C

Origin of Product

United States

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